

Introduction: The Molecular Context of 2-Chloro-5-methoxyquinoline

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Compound of Interest

Compound Name: 2-Chloro-5-methoxyquinoline

CAS No.: 160893-07-2

Cat. No.: B1599733

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2-Chloro-5-methoxyquinoline is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and drug development.[1] The quinoline ring system is a cornerstone in a variety of biologically active compounds. The specific substitutions of a chloro group at the 2-position and a methoxy group at the 5-position create a unique electronic and steric profile, influencing its potential as a synthetic intermediate.

Accurate structural confirmation and purity assessment are paramount in the development of such compounds. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose.[2][3] By measuring the absorption of infrared radiation by the molecule, FT-IR provides a distinct "molecular fingerprint" based on the vibrational frequencies of its constituent chemical bonds.[3][4] This guide provides an in-depth methodology and interpretation framework for the FT-IR analysis of **2-Chloro-5-methoxyquinoline**, grounded in established spectroscopic principles.

Core Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these molecular vibrations, such as stretching and bending.[5] An FT-IR spectrometer utilizes a Michelson interferometer, which splits the IR beam, passes it through the sample, and then recombines it to create an interferogram.[6] A mathematical operation known as a Fourier Transform is then applied to this interferogram to

convert it into a spectrum, which plots absorbance or transmittance against wavenumber (cm^{-1}).^{[3][6]} The resulting spectrum is unique to the molecule's structure.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of an FT-IR spectrum hinges on a meticulous experimental protocol. Each step is designed to minimize interference and ensure that the resulting data is a true representation of the analyte.

1. Sample and Reagent Preparation:

- **Analyte:** Ensure the **2-Chloro-5-methoxyquinoline** sample (CAS: 160893-07-2) is of high purity and thoroughly dried to prevent moisture contamination.^[7] Water exhibits a strong, broad O-H stretching band around $3200\text{-}3600\text{ cm}^{-1}$, which can obscure important spectral features.
- **Matrix (for KBr Pellet Technique):** Use high-purity, spectroscopy-grade Potassium Bromide (KBr). KBr is transparent to IR radiation in the mid-IR region ($4000\text{-}400\text{ cm}^{-1}$) and is a common matrix for solid samples.^[8] Crucially, the KBr must be desiccated (e.g., by heating in an oven at $>100^\circ\text{C}$ for several hours and storing in a desiccator) immediately before use to eliminate adsorbed water.

2. Instrumentation and Background Collection:

- **Spectrometer:** A modern FT-IR spectrometer, such as a PerkinElmer or Bruker model, is used.^[8]
- **Atmospheric Correction:** The instrument's sample chamber should be purged with dry nitrogen or air to minimize atmospheric water vapor and carbon dioxide (CO_2), which have strong IR absorptions.
- **Background Spectrum:** Before analyzing the sample, a background spectrum must be collected. For the KBr pellet technique, this involves pressing a pellet of pure, dry KBr and scanning it. This background scan records the instrument's response and the spectral contributions of the KBr and any residual atmospheric components. This spectrum is then

automatically subtracted from the sample spectrum to isolate the analyte's signal. This is a critical self-validating step.

3. Sample Preparation: The KBr Pellet Technique

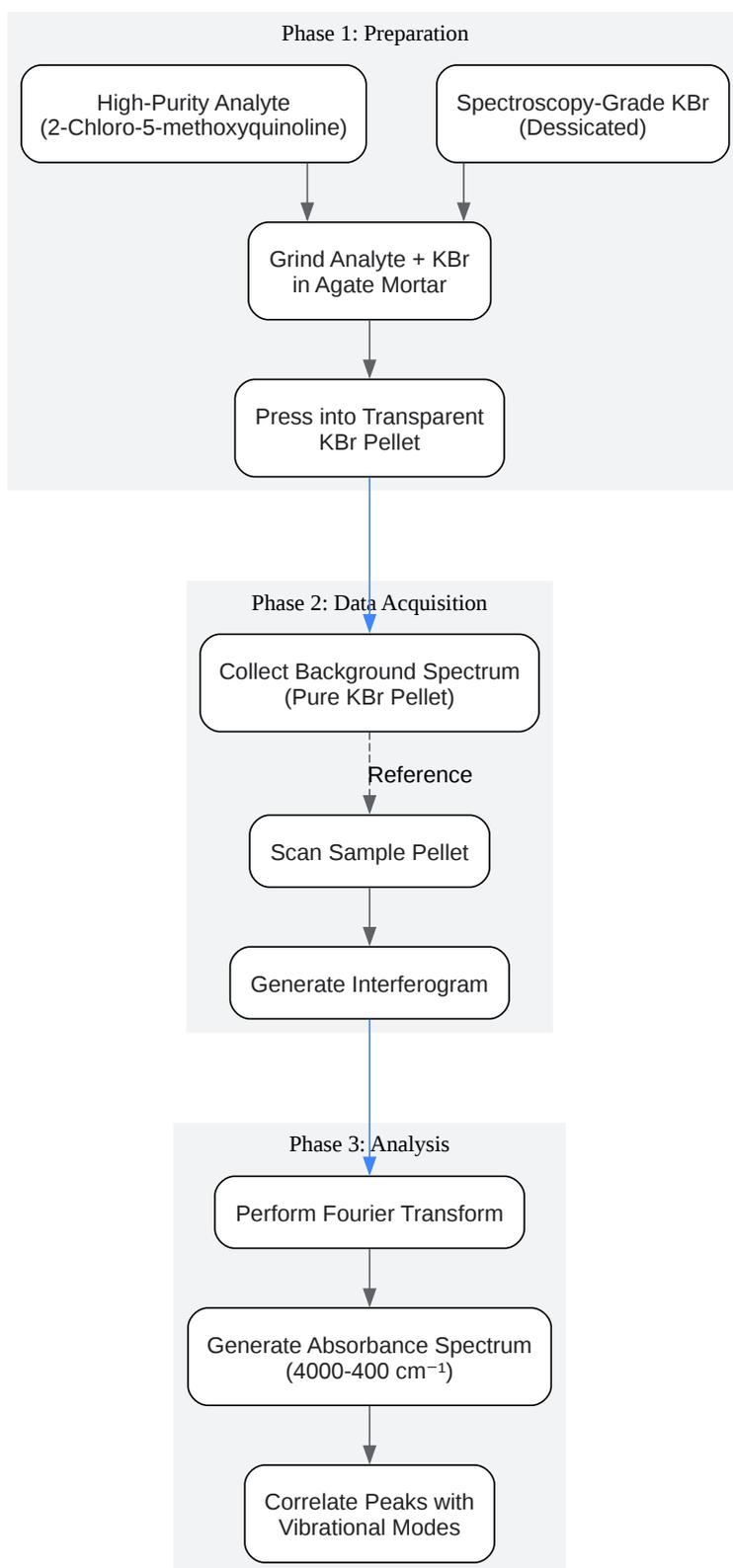
- Rationale: This classic technique provides high-quality spectra for solid samples. The goal is to disperse the analyte uniformly within an IR-transparent matrix.
- Procedure:
 - Weigh approximately 1-2 mg of the **2-Chloro-5-methoxyquinoline** sample.
 - Weigh approximately 150-200 mg of the desiccated, spectroscopy-grade KBr.
 - Grind the sample and KBr together vigorously using an agate mortar and pestle for several minutes. The objective is to achieve a fine, homogenous powder. This reduces scattering of the IR beam.
 - Transfer the powder to a pelletizing die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
 - Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

4. Data Acquisition:

- Scan Parameters: Set the instrument to scan the mid-IR range, typically from 4000 cm^{-1} to 400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} is generally sufficient for routine identification.
- Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
- Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum. The instrument software will automatically perform the Fourier Transform and ratio the result against the stored background spectrum.

Workflow for FT-IR Analysis

The entire process, from sample acquisition to final interpretation, follows a logical and systematic path to ensure data integrity and accurate structural elucidation.



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Caption: Workflow of FT-IR analysis from sample preparation to spectral interpretation.

Spectral Interpretation of 2-Chloro-5-methoxyquinoline

The interpretation of an FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The spectrum is typically divided into the functional group region (4000-1500 cm^{-1}) and the fingerprint region (1500-400 cm^{-1}).

Key Functional Groups and Expected Vibrational Modes:

Wavenumber Range (cm^{-1})	Vibrational Mode	Functional Group Assignment	Expected Intensity	Source Citation
3100 - 3000	C-H Stretch	Aromatic (Quinoline Ring)	Medium to Weak	[9][10][11]
2960 - 2850	C-H Stretch	Aliphatic (Methoxy $-\text{CH}_3$)	Medium	
1600 - 1585	C=C Stretch	Aromatic Ring	Medium to Strong	[9][10]
1500 - 1400	C=C / C=N Stretch	Aromatic Ring (Quinoline)	Medium to Strong	[9][10][11]
~1250	C-O-C Stretch	Aryl-Alkyl Ether (Asymmetric)	Strong	[12]
~1040	C-O-C Stretch	Aryl-Alkyl Ether (Symmetric)	Medium	[12]
900 - 675	C-H Bend	Aromatic (Out-of-Plane)	Strong	[9]
800 - 600	C-Cl Stretch	Chloro-Aromatic	Medium to Strong	[8]

Detailed Analysis:

- Aromatic C-H Stretching Region ($>3000\text{ cm}^{-1}$): The presence of one or more weak to medium bands just above 3000 cm^{-1} is a clear indication of the C-H bonds on the quinoline ring.[9][11] Their position slightly higher than aliphatic C-H stretches is characteristic of sp^2 -hybridized carbons.[9]
- Aliphatic C-H Stretching Region ($<3000\text{ cm}^{-1}$): Sharp bands appearing in the $2960\text{-}2850\text{ cm}^{-1}$ range are definitive evidence of the methoxy group's methyl C-H bonds.
- Aromatic Ring Stretching Region ($1600\text{-}1400\text{ cm}^{-1}$): This region is often complex but highly characteristic. Expect a series of sharp peaks corresponding to the C=C and C=N stretching vibrations within the fused aromatic rings of the quinoline core.[10][11] Typically, strong bands appear near 1600 cm^{-1} and 1500 cm^{-1} . [11]
- Ether C-O Stretching Region ($1300\text{-}1000\text{ cm}^{-1}$): A strong, prominent band is expected around 1250 cm^{-1} due to the asymmetric C-O-C stretching of the aryl-alkyl ether (Ar-O-CH_3). A secondary, symmetric stretching band may be observed near 1040 cm^{-1} . The intensity of these bands is a key identifier for the methoxy group.
- Fingerprint Region ($<1500\text{ cm}^{-1}$): This region contains a multitude of complex vibrations, including C-H in-plane and out-of-plane bending, as well as ring deformations.
 - C-H Out-of-Plane (OOP) Bending: Strong absorptions between 900 cm^{-1} and 675 cm^{-1} are characteristic of aromatic C-H OOP bending.[9] The exact pattern can sometimes give clues about the substitution pattern on the aromatic rings.
 - C-Cl Stretching: The carbon-chlorine stretch for an aryl chloride is typically found in the $800\text{-}600\text{ cm}^{-1}$ range. This band can sometimes be difficult to assign definitively without comparative spectra, as it may overlap with other vibrations in this crowded region.[8]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of **2-Chloro-5-methoxyquinoline**. By following a rigorous, self-validating experimental protocol, a high-quality spectrum can be obtained. The systematic interpretation of this spectrum, focusing on the characteristic absorption bands of the aromatic quinoline core, the C-Cl bond, and the methoxy substituent, allows for unambiguous confirmation of the molecule's identity. The combination of the aromatic C-H stretches above 3000 cm^{-1} , the aliphatic C-H stretches of the methoxy group

below 3000 cm^{-1} , the strong C-O ether band around 1250 cm^{-1} , and the complex pattern of aromatic ring stretches provides a unique and definitive spectral fingerprint for this important chemical entity.

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